1-Boc-4-(4-fluorobenzyl)homopiperazine
Overview
Description
1-Boc-4-(4-fluorobenzyl)homopiperazine is a chemical compound with the molecular formula C17H25FN2O2 and a molecular weight of 308.39 g/mol . It is a derivative of homopiperazine, where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and a 4-fluorobenzyl group is attached to the piperazine ring. This compound is used in various chemical syntheses and has applications in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-(4-fluorobenzyl)homopiperazine typically involves the following steps:
Protection of Homopiperazine: Homopiperazine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form 1-Boc-homopiperazine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Common solvents used include dichloromethane and acetonitrile.
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-(4-fluorobenzyl)homopiperazine undergoes various chemical reactions, including:
Substitution Reactions: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) are used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Deprotected Amine: Removal of the Boc group yields 4-(4-fluorobenzyl)homopiperazine.
Scientific Research Applications
1-Boc-4-(4-fluorobenzyl)homopiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Chemical Biology: The compound is used in the development of chemical probes for studying biological processes.
Drug Development: It serves as a building block in the synthesis of potential drug candidates for various therapeutic areas.
Mechanism of Action
The mechanism of action of 1-Boc-4-(4-fluorobenzyl)homopiperazine depends on its specific use in chemical reactions or as a precursor in drug synthesis. As a protected amine, it can be deprotected to yield the active amine, which can then interact with biological targets. The fluorobenzyl group may enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-benzylhomopiperazine: Similar structure but lacks the fluorine atom on the benzyl group.
1-Boc-4-(4-chlorobenzyl)homopiperazine: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
1-Boc-4-(4-fluorobenzyl)homopiperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets compared to its non-fluorinated analogs .
Properties
IUPAC Name |
tert-butyl 4-[(4-fluorophenyl)methyl]-1,4-diazepane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-4-9-19(11-12-20)13-14-5-7-15(18)8-6-14/h5-8H,4,9-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKGXKBHAYFOJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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